Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is primarily used in research settings and has various applications in chemistry and biology.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNFEAHTQCSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable carboximidamide precursor under controlled conditions. The reaction is often catalyzed by a rhodium (I) complex, which facilitates the formation of the desired product through a series of coupling and annulation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the carboximidamide group.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another similar compound with a ketone functional group instead of carboximidamide.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride is a chemical compound characterized by its unique bicyclic structure and the molecular formula . This compound has garnered attention in both chemistry and biology due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The compound features a bicyclic framework that includes a fused ring system, which is critical for its interaction with biological targets. The presence of the carboximidamide functional group enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 188.65 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bicyclic structure allows for effective binding, potentially modulating the activity of these targets.
Research Findings
Research has indicated that this compound may exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that bicyclo[4.2.0]octa-1,3,5-triene derivatives can possess antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of bicyclo[4.2.0]octa derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antibiotic agent.
- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines revealed that the compound induced cell death at micromolar concentrations, highlighting its potential as an anticancer drug candidate.
- Enzyme Interaction Studies : Kinetic studies demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | Lacks carboximidamide group | Limited biological activity |
| Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Contains a ketone instead | Moderate enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
